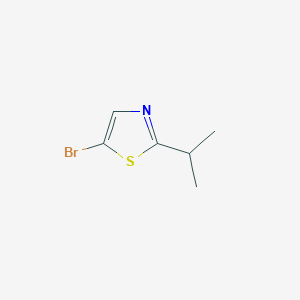
4-(2-Bromoéthyl)pyridine
Vue d'ensemble
Description
4-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromoethyl group is attached to the fourth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Applications De Recherche Scientifique
4-(2-Bromoethyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the preparation of ligands for coordination chemistry and catalysis.
Biology: The compound is used in the study of biological systems, particularly in the development of inhibitors for enzymes and receptors.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Industry: 4-(2-Bromoethyl)pyridine is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
Target of Action
It’s known that brominated pyridines are often used as intermediates in the synthesis of various pharmaceuticals and biologically active compounds .
Mode of Action
Brominated pyridines are generally known to participate in nucleophilic substitution reactions . The bromine atom on the ethyl group attached to the pyridine ring can be replaced by a nucleophile, leading to the formation of a new bond .
Biochemical Pathways
Brominated pyridines are often involved in the synthesis of compounds that can interact with various biochemical pathways .
Pharmacokinetics
As a small molecule, it’s likely to be well-absorbed and distributed throughout the body. The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .
Result of Action
As a brominated pyridine, it’s likely to be involved in the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of 4-(2-Bromoethyl)pyridine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Bromoethyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-ethylpyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the ethyl group.
Another method involves the reaction of 4-pyridylacetic acid with phosphorus tribromide (PBr3). This reaction converts the carboxylic acid group into a bromoethyl group, resulting in the formation of 4-(2-Bromoethyl)pyridine.
Industrial Production Methods
In industrial settings, 4-(2-Bromoethyl)pyridine is produced using large-scale bromination processes. These processes often involve continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form 4-(2-Bromoethyl)pyridine N-oxide using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are usually performed in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) is used as a reducing agent. The reactions are carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-Azidoethyl)pyridine, 4-(2-Thiocyanatoethyl)pyridine, and 4-(2-Methoxyethyl)pyridine.
Oxidation: The major product is 4-(2-Bromoethyl)pyridine N-oxide.
Reduction: The major product is 4-ethylpyridine.
Comparaison Avec Des Composés Similaires
4-(2-Bromoethyl)pyridine can be compared with other similar compounds, such as:
4-(Bromomethyl)pyridine: This compound has a bromomethyl group instead of a bromoethyl group. It undergoes similar reactions but may have different reactivity and selectivity.
2-(Bromoethyl)pyridine: The bromoethyl group is attached to the second position of the pyridine ring. This positional isomer may have different chemical and biological properties.
4-(2-Chloroethyl)pyridine: This compound has a chloroethyl group instead of a bromoethyl group. It may undergo similar reactions but with different reaction rates and conditions.
The uniqueness of 4-(2-Bromoethyl)pyridine lies in its specific reactivity and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
4-(2-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYPEPZGVKJBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590950 | |
| Record name | 4-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-05-8 | |
| Record name | 4-(2-Bromoethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B1287013.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)






![4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1287039.png)

